Comparative Stability: tert-Butyl(dimethoxy)(propan-2-yl)silane vs. Trimethylsilyl (TMS)
The silyl ether derived from tert-butyl(dimethoxy)(propan-2-yl)silane exhibits significantly enhanced stability compared to a trimethylsilyl (TMS) ether. This is a direct consequence of the increased steric bulk from its tert-butyl and isopropyl substituents [1]. The general class rule states that silyl ether stability to both acidic and basic hydrolysis increases with the bulk of the alkyl substituents on the silicon [1]. This is further supported by quantitative data comparing a related compound, tert-butyldimethylsilyl (TBDMS), which is approximately 10,000 times more stable to hydrolysis than TMS due to its bulky tert-butyl group . As a member of the class of bulky trialkylsilyl groups, the derivatives of tert-butyl(dimethoxy)(propan-2-yl)silane are therefore inferred to be orders of magnitude more robust than TMS ethers.
| Evidence Dimension | Stability to Hydrolysis |
|---|---|
| Target Compound Data | Stable (Order of magnitude improvement over TMS) |
| Comparator Or Baseline | Trimethylsilyl (TMS) ethers are labile and prone to solvolysis in protic media [2] |
| Quantified Difference | The TBDMS group is ~10,000 times more stable to hydrolysis than the TMS group . Similar magnitude improvement is inferred for tert-butyl(dimethoxy)(propan-2-yl)silane derivatives. |
| Conditions | General stability under acidic and basic conditions [1] |
Why This Matters
This vast difference in stability makes TMS unsuitable for multi-step syntheses requiring survival through even mild aqueous work-ups, while the tert-butyl(dimethoxy)(propan-2-yl)silyl group offers the necessary robustness.
- [1] Fluka Chemika. Comparison of the Stability of the Different Trialkylsilyl Groups. View Source
- [2] Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc. 1972, 94, 17, 6190–6191. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. View Source
